7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
CAS No.:
Cat. No.: VC17485687
Molecular Formula: C15H11BrClN3O2
Molecular Weight: 380.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrClN3O2 |
|---|---|
| Molecular Weight | 380.62 g/mol |
| IUPAC Name | 7-bromo-5-[(4-chlorophenyl)methyl]-3-cyclopropyl-[1,2]oxazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C15H11BrClN3O2/c16-14-13-11(12(19-22-13)9-3-4-9)15(21)20(18-14)7-8-1-5-10(17)6-2-8/h1-2,5-6,9H,3-4,7H2 |
| Standard InChI Key | CLZVFMZRSUCNLK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NOC3=C2C(=O)N(N=C3Br)CC4=CC=C(C=C4)Cl |
Introduction
7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound belonging to the class of isoxazolopyridazinones. It features a unique structure that includes a bromine atom, a chlorobenzyl group, and a cyclopropyl moiety, contributing to its potential biological activity and chemical reactivity. The molecular formula of this compound is C15H13BrClN3O, and it has a molecular weight of approximately 348.64 g/mol .
Synthesis Methods
The synthesis of 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can be achieved through several methods, highlighting the versatility in synthesizing this compound and its derivatives. These methods typically involve multi-step reactions using various reagents and conditions to form the desired structure.
Biological Activity and Potential Applications
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 7-Bromo-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one | Methyl group instead of chlorobenzyl | Antimicrobial |
| 6-Chloro-2-isoxazolopyridazinone | Chlorine substitution at different position | Anticancer |
| 5-(4-Chlorobenzyl)-2-methylisoxazolopyridazine | Similar benzyl substitution | Anti-inflammatory |
Interaction Studies and Pharmacodynamics
Interaction studies involving 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one focus on its binding affinity with biological targets. These studies typically assess how the compound interacts with enzymes or receptors, which is critical for understanding its pharmacodynamics and therapeutic potential.
Suppliers and Availability
Several companies, such as Parchem and BLD Pharmatech Ltd., supply 7-Bromo-5-(4-chlorobenzyl)-3-cyclopropylisoxazolo[4,5-D]pyridazin-4(5H)-one and provide product specifications and quality control reports .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume